1-Bromo-3,5-bis(methylthio)benzene
Description
1-Bromo-3,5-bis(methylthio)benzene (CAS 149428-38-6) is a brominated aromatic compound featuring two methylthio (-SCH₃) groups at the 3- and 5-positions of the benzene ring. The methylthio substituents are electron-donating due to the sulfur atom’s lone pairs, which influence the compound’s reactivity in electrophilic aromatic substitution and cross-coupling reactions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and ligands for catalysis. Limited direct data on its physical properties are available in the provided evidence, but its structural analogs provide context for comparative analysis .
Properties
Molecular Formula |
C8H9BrS2 |
|---|---|
Molecular Weight |
249.2 g/mol |
IUPAC Name |
1-bromo-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9BrS2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 |
InChI Key |
ZRCBSHPLUDSTPE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(methylthio)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 1-Bromo-3,5-bis(methylthio)benzene are not widely documented, the general principles of bromination and thiolation reactions can be applied. Industrial-scale synthesis would likely involve optimized reaction conditions, including temperature control, catalyst selection, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(methylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Bromo-3,5-bis(methylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(methylthio)benzene involves its interaction with various molecular targets The bromine atom and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)
- Molecular Formula : C₈H₃BrF₆
- Molecular Weight : 293.01 g/mol
- Physical Properties :
- Key Applications: Widely used as an internal standard in ¹H NMR spectroscopy due to its distinct chemical shifts . Precursor for organocatalytic reactions and palladium-catalyzed cross-coupling to synthesize electroluminescent polymers .
- Differentiation :
1-Bromo-3,5-bis(bromomethyl)benzene (CAS 51760-23-7)
1-Bromo-3,5-bis(tert-butylthio)benzene (CAS 795274-44-1)
- Molecular Formula : C₁₄H₂₁BrS₂
- Molecular Weight : 333.35 g/mol
- Physical Properties :
- Differentiation :
1-Bromo-3,5-bis(methoxymethyl)benzene (CAS 137334-69-1)
1-Bromo-3-chloro-4-(methylthio)benzene (CAS 101084-82-6)
- Molecular Formula : C₇H₆BrClS
- Molecular Weight : 237.54 g/mol
- Differentiation :
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3,5-bis(methylthio)benzene | 149428-38-6 | C₈H₈BrS₂ | 249.18 | -SCH₃ (3,5-positions) | N/A | N/A | Polymer synthesis, ligands |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | C₈H₃BrF₆ | 293.01 | -CF₃ (3,5-positions) | 152–155 | 1.698 | NMR internal standard, catalysis |
| 1-Bromo-3,5-bis(bromomethyl)benzene | 51760-23-7 | C₈H₇Br₃ | 342.86 | -CH₂Br (3,5-positions) | N/A | N/A | Pharmaceutical intermediates |
| 1-Bromo-3,5-bis(tert-butylthio)benzene | 795274-44-1 | C₁₄H₂₁BrS₂ | 333.35 | -S-C(CH₃)₃ (3,5-positions) | 365.8 | 1.268 | Sterically hindered reactions |
Biological Activity
1-Bromo-3,5-bis(methylthio)benzene is an organic compound notable for its unique structure, which includes a benzene ring substituted with a bromine atom and two methylthio groups. This compound is identified by the CAS number 823-78-9 and has been the subject of various studies exploring its biological activity, particularly its antimicrobial properties.
Chemical Structure and Properties
The chemical formula of 1-Bromo-3,5-bis(methylthio)benzene is . The presence of both bromine and sulfur-containing groups significantly influences its reactivity and potential applications in medicinal chemistry. The methylthio groups are particularly associated with various biological activities, including antimicrobial effects against a range of pathogens.
Antimicrobial Properties
Research indicates that compounds containing methylthio groups often exhibit broad-spectrum antimicrobial activity . Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi and certain parasites. For instance, methylthio-substituted benzenes have been documented to display significant inhibitory effects against pathogenic strains, suggesting that 1-Bromo-3,5-bis(methylthio)benzene may share these properties.
Table 1: Antimicrobial Activity of Methylthio Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 1-Bromo-3,5-bis(methylthio)benzene | Antibacterial | Gram-positive & Gram-negative | |
| Methylthio derivatives | Antifungal | Various fungi | |
| Methylthio-substituted phenols | Antiparasitic | Certain protozoa |
The exact mechanism by which 1-Bromo-3,5-bis(methylthio)benzene exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may enhance the compound's reactivity towards microbial targets, while the methylthio groups may facilitate interactions with cellular components such as proteins or nucleic acids.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-Bromo-3,5-bis(methylthio)benzene.
- Antimicrobial Screening : A study conducted on various methylthio-substituted aromatic compounds revealed that those with similar structural motifs to 1-Bromo-3,5-bis(methylthio)benzene exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : Another investigation explored the synergistic effects of combining 1-Bromo-3,5-bis(methylthio)benzene with other antimicrobial agents. The results indicated enhanced efficacy when used in conjunction with certain antibiotics, suggesting potential for use in combination therapies .
- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while it demonstrates potent biological activity, careful consideration of dosage is necessary to minimize cytotoxic effects on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
